PF-06412562 - 1609258-91-4

PF-06412562

Catalog Number: EVT-279328
CAS Number: 1609258-91-4
Molecular Formula: C19H17N5O
Molecular Weight: 331.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-06412562 is a moderately potent, highly selective oral dopamine D1/D5 receptor partial agonist. [] It is a non-catechol structure compound. [] This compound has been investigated for its potential in treating cognitive impairment in schizophrenia [] and addressing motor symptoms in advanced Parkinson's disease. [, ]

Future Directions
  • Optimizing D1 Receptor Stimulation: Further research is needed to determine the optimal level of D1/D5 receptor stimulation required for therapeutic benefit in different conditions. [] This involves understanding individual variability in receptor expression, dopamine levels, and cognitive states. []
  • Developing More Effective D1 Agonists: Challenges remain in developing D1 agonists with suitable pharmacokinetic properties and target engagement at tolerable doses. [] Future research may focus on designing new molecules with improved characteristics.

Levodopa (L-dopa)

Compound Description: Levodopa, often referred to as L-dopa, is a naturally occurring amino acid and a precursor to dopamine. It is commonly used as a gold standard treatment for Parkinson's disease (PD) due to its ability to replenish dopamine levels in the brain. [, , , ]

Relevance: Levodopa serves as a key comparator to PF-06412562 in several studies. The research aims to understand if PF-06412562, as a D1/D5 dopamine receptor partial agonist, could offer advantages over levodopa, especially in advanced Parkinson’s disease where levodopa's efficacy wanes and side effects increase. [, , , ]

Carbidopa

Compound Description: Carbidopa is a drug that inhibits the enzyme dopa decarboxylase, which breaks down levodopa in the body. When administered alongside levodopa, carbidopa prevents its peripheral breakdown, allowing more levodopa to reach the brain and reducing side effects. [, , , ]

Relevance: Carbidopa is typically co-administered with levodopa to enhance its efficacy and is part of the standard-of-care (SoC) regimen for Parkinson's disease in the studies. By comparing PF-06412562 to the combined effect of levodopa/carbidopa, researchers aim to assess the potential benefits and limitations of this novel compound. [, , , ]

Overview

PF2562 is a compound that has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry. It is classified as a phosphonate derivative and exhibits biological activity that may be beneficial for therapeutic purposes. Understanding PF2562 involves an exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.

Source and Classification

PF2562 is categorized under the broader class of azaheterocyclic phosphonates. These compounds are characterized by their nitrogen-containing heterocycles and phosphonate functional groups, which contribute to their unique chemical properties and biological activities. The classification of PF2562 aligns it with other phosphonates known for their role in biological systems and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of PF2562 typically involves several advanced organic chemistry techniques. Common methods include:

  • Cyclization Reactions: These are crucial for forming the azaheterocyclic structure of PF2562.
  • Electrochemical Methods: Utilized for the generation of reactive intermediates necessary for further transformations.
  • Phosphorylation: This step introduces the phosphonate group, which is essential for the compound's biological activity.

Technical Details

Synthesis often employs solid-phase synthesis methodologies, which allow for the efficient assembly of complex molecules. Techniques such as continuous-flow synthesis can enhance reaction efficiency and yield .

Molecular Structure Analysis

Structure

PF2562 features a complex molecular structure that includes both nitrogen and phosphorus atoms within its framework. The specific arrangement of these atoms contributes to its unique properties and reactivity.

Data

The molecular formula and specific structural data can be derived from spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide insights into the compound's connectivity and stereochemistry.

Chemical Reactions Analysis

Reactions

PF2562 participates in various chemical reactions typical of phosphonates, including:

  • Nucleophilic Substitution: This reaction is significant in modifying the phosphonate group for enhanced activity.
  • Hydrolysis: The stability of PF2562 in aqueous environments can be assessed through hydrolysis studies.

Technical Details

The kinetics and mechanisms of these reactions are essential for understanding how PF2562 behaves under different conditions, which can influence its efficacy in biological applications.

Mechanism of Action

Process

The mechanism of action of PF2562 involves interactions at the molecular level with biological targets. It is believed to modulate specific enzymatic pathways or receptor activities, contributing to its pharmacological effects.

Data

Research indicates that PF2562 may exhibit inhibitory effects on certain enzymes involved in disease processes, although detailed mechanistic studies are still ongoing to elucidate these pathways fully.

Physical and Chemical Properties Analysis

Physical Properties

PF2562 is expected to exhibit standard physical properties typical of phosphonates, including solubility in polar solvents and stability under ambient conditions.

Chemical Properties

The chemical properties include reactivity patterns typical of phosphonates, such as susceptibility to hydrolysis and potential for forming stable complexes with metal ions. Detailed characterization through analytical techniques provides critical data on these properties.

Applications

PF2562 has potential applications in various scientific fields:

  • Medicinal Chemistry: Its biological activity positions it as a candidate for drug development targeting specific diseases.
  • Biochemistry: As a tool compound, it can aid in studying enzyme mechanisms or cellular processes.
  • Material Science: Its unique properties may find uses in developing new materials or coatings.
Introduction

Background and Contextualization of PF2562

PF2562 (PF-06412562, CVL-562) is a non-catechol dopamine receptor agonist developed to selectively target D1-class receptors (D1 and D5 subtypes). Its chemical structure (C₁₉H₁₇N₅O; MW 331.37 g/mol) features a pyrimidine core linked to a substituted phenyl ring, conferring stability and blood-brain barrier permeability [1] [4] [8]. Unlike catechol-based agonists, PF2562’s non-catechol design minimizes oxidative metabolism and pharmacokinetic limitations, enhancing its suitability for central nervous system applications [9].

PF2562 exhibits high binding affinity for the human D1 receptor (Ki = 113 nM) and partial agonist activity (EC50 = 568 nM; Emax 44%) in cAMP accumulation assays [1] [8]. This pharmacological profile positions it as a candidate for neurological disorders involving dopamine dysregulation, particularly Parkinson’s disease (PD).

Table 1: Key Pharmacological Properties of PF2562

PropertyValueAssay System
Molecular Weight331.37 g/mol-
D1 Receptor Ki113 nMHuman D1 receptor
cAMP EC50 (D1-mediated)568 nMHTRF assay
Emax (Relative to DA)44%HEK293T cells
Selectivity ProfileD1/D5 > D2-classReceptor binding

Research Problem and Knowledge Gaps

Late-stage Parkinson’s disease (LsPD) remains a therapeutic challenge. Existing therapies—primarily levodopa and D2-selective agonists—lose efficacy as dopaminergic neurons degenerate, leading to diminished striatal dopamine synthesis and severe motor/non-motor symptoms [2] [3]. Crucially, these agents fail to engage preserved post-synaptic D1 receptors in LsPD patients [7].

Key knowledge gaps include:

  • Mechanistic Limitations: D2 agonists exacerbate side effects (e.g., hallucinations) due to off-target mesolimbic activation, while levodopa’s conversion to dopamine in non-striatal regions causes dyskinesias [3].
  • Clinical Trial Deficits: No prior controlled studies targeted LsPD due to perceived patient fragility, lack of validated endpoints, and inadequate focus on post-synaptic D1 pathways [3] [7].
  • Pharmacological Specificity: The functional selectivity of PF2562 for D1 vs. D5 receptors remains incompletely characterized, impacting mechanistic interpretations [9].

Theoretical Framework and Conceptual Boundaries

PF2562’s development aligns with the dopamine receptor classification framework, which bifurcates receptors into D1-class (Gs-coupled) and D2-class (Gi-coupled) families [2] [9]. Therapeutically, D1 agonism enhances striatal direct pathway activation, potentially restoring motor function in PD without requiring presynaptic dopamine conversion [3] [7].

Conceptual boundaries include:

  • Receptor Signaling Bias: PF2562 is a partial agonist, suggesting nuanced modulation of cAMP pathways over β-arrestin recruitment—a property linked to reduced side effects [8] [9].
  • Clinical Scope: Research focuses solely on symptomatic efficacy in LsPD. Disease modification, neuroprotection, or non-PD applications (e.g., cognitive disorders) remain unexplored.
  • Comparative Pharmacology: PF2562 belongs to a newer agonist class including tavapadon and PW0464, which share pyrimidine scaffolds but differ in signaling profiles [9].

Table 2: PF2562 vs. Related Dopamine Agonists

CompoundReceptor TargetEC50 (cAMP)Emax (%)Clinical Stage
PF2562D1/D5 partial agonist568 nM44%Phase Ia/b (LsPD)
TavapadonD1/D5 full agonistNot reported>80%Phase III (PD)
PW0464 (Razpipadon)D1-selective5.8 nMNot reportedPreclinical

Properties

CAS Number

1609258-91-4

Product Name

PF2562

IUPAC Name

4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine

Molecular Formula

C19H17N5O

Molecular Weight

331.37

InChI

InChI=1S/C19H17N5O/c1-11-8-14(25-19-16-9-23-24-17(16)6-7-20-19)4-5-15(11)18-12(2)21-10-22-13(18)3/h4-10H,1-3H3,(H,23,24)

InChI Key

IDIUJOHYYBNCPC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=NN3)C4=C(N=CN=C4C)C

Solubility

Soluble in DMSO

Synonyms

PF2562; PF-2562; PF 2562; PF-06412562; PF 06412562; PF06412562;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.